

An In-depth Technical Guide to the Spectroscopic Data of Benzoin Ethyl Ether

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Compound of Interest

Compound Name: *Benzoin ethyl ether*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Benzoin Ethyl Ether** (2-Ethoxy-1,2-diphenylethanone), a compound of significant interest in various chemical and pharmaceutical applications. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data in a structured format, accompanied by detailed experimental protocols to facilitate reproducibility and further research.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ^1H and ^{13}C NMR data for **benzoin ethyl ether**, typically recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as an internal standard.

Table 1: ^1H NMR Spectroscopic Data for **Benzoin Ethyl Ether**

Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration	Assignment
7.95 - 7.20	m	-	10H	Aromatic protons (C ₆ H ₅)
5.45	s	-	1H	Methine proton (-CH(OEt)-)
3.60 - 3.40	m	-	2H	Methylene protons (-OCH ₂ CH ₃)
1.25	t	7.0	3H	Methyl protons (-OCH ₂ CH ₃)

Table 2: ¹³C NMR Spectroscopic Data for **Benzoin Ethyl Ether**

Chemical Shift (δ) [ppm]	Assignment
196.5	Carbonyl carbon (C=O)
138.0	Quaternary aromatic carbon
134.0	Quaternary aromatic carbon
133.0	Aromatic CH
129.0	Aromatic CH
128.5	Aromatic CH
128.0	Aromatic CH
85.0	Methine carbon (-CH(OEt)-)
65.0	Methylene carbon (-OCH ₂ CH ₃)
15.0	Methyl carbon (-OCH ₂ CH ₃)

A solution of **benzoin ethyl ether** (approximately 10-20 mg) is prepared in deuterated chloroform (CDCl_3 , ~0.7 mL) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The ^1H and ^{13}C NMR spectra are recorded at room temperature on a 400 MHz NMR spectrometer.[1] For ^1H NMR, the spectral width is typically set from -2 to 12 ppm, and for ^{13}C NMR, from -10 to 220 ppm. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **benzoin ethyl ether** is typically recorded using a potassium bromide (KBr) pellet.

Table 3: IR Spectroscopic Data for **Benzoin Ethyl Ether**

Wavenumber (cm^{-1})	Intensity	Assignment
3059	Medium	Aromatic C-H stretch
2978, 2932	Medium	Aliphatic C-H stretch
1720	Strong	C=O stretch (ketone)
1596, 1475, 1441	Medium to Strong	Aromatic C=C stretch
1154, 1071	Strong	C-O stretch (ether)
753, 701	Strong	C-H out-of-plane bend (aromatic)

A small amount of **benzoin ethyl ether** (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100-200 mg) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer, typically in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[1] Alternatively, the spectrum can be obtained from a thin film of the sample cast from a volatile solvent like chloroform.[2]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems.

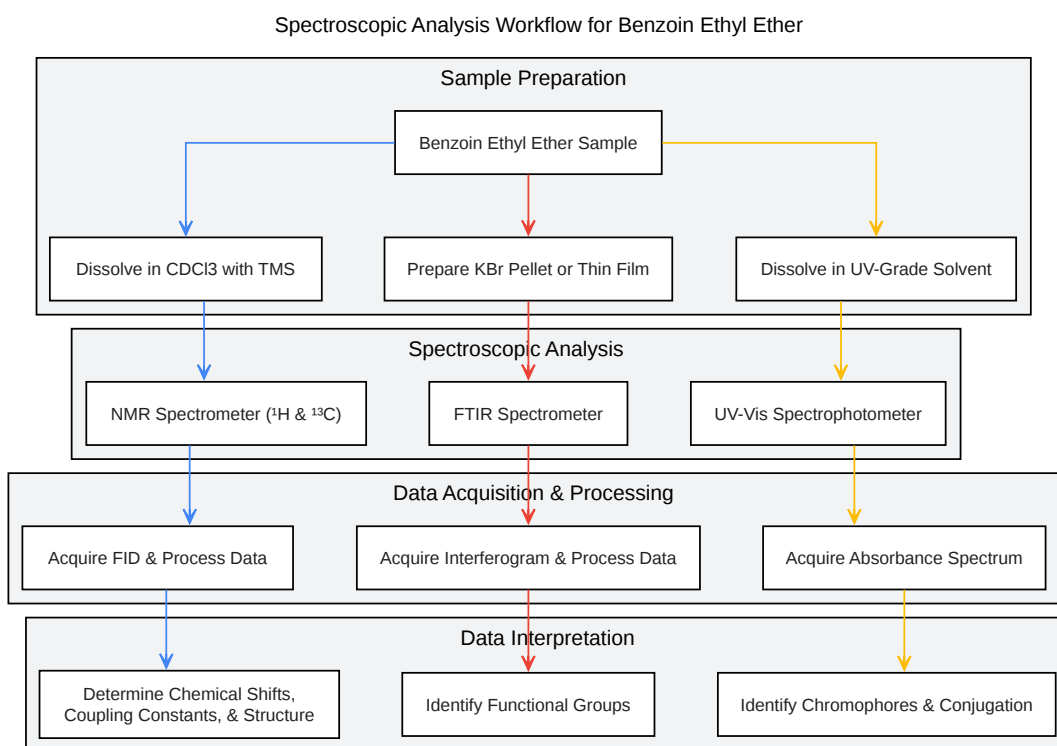
Table 4: UV-Vis Spectroscopic Data for **Benzoin Ethyl Ether**

Solvent	λ_{max} [nm]
Water / Acetonitrile (50/50)	254, 280

A dilute solution of **benzoin ethyl ether** is prepared in a suitable UV-transparent solvent, such as a mixture of water and acetonitrile.^{[3][4]} The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0. The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, typically in the range of 200-400 nm. The solvent is used as a reference in the blank cuvette.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **benzoin ethyl ether**.

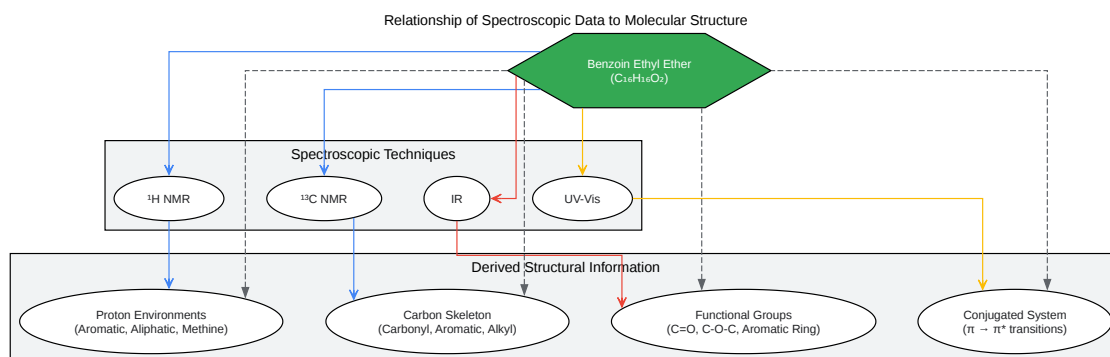


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Caption: Workflow of Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

The following diagram illustrates the logical relationship between the different spectroscopic techniques and the structural information they provide for **benzoin ethyl ether**.



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Caption: Spectroscopic Data and Molecular Structure.

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